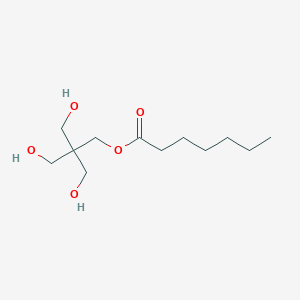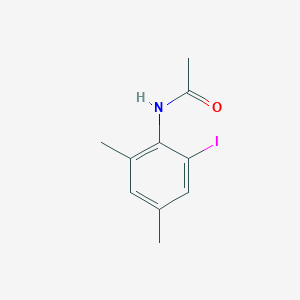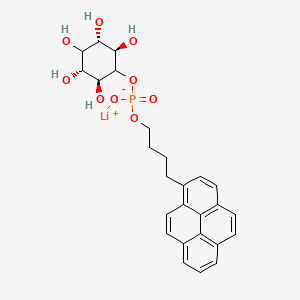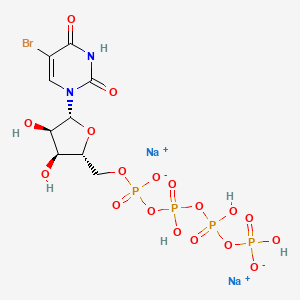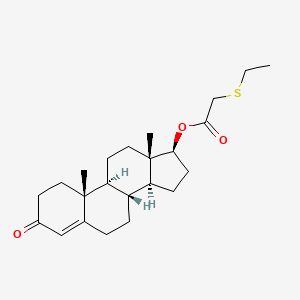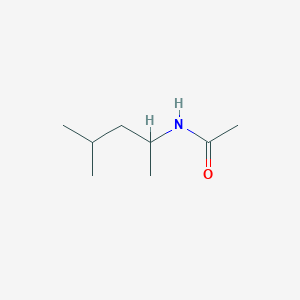
Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron is a chemical compound with the molecular formula C₁₀H₁₀BF₂NO₂ It is known for its unique structure, which includes a boron atom coordinated to a difluoro group and a 3-oxo-N-phenylbutyramidato ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron typically involves the reaction of boron trifluoride etherate with 3-oxo-N-phenylbutyramide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Coordination Reactions: The boron atom can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of boric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Coordination Reactions: Ligands such as phosphines, amines, and ethers can be used to form coordination complexes. These reactions are often performed in non-polar solvents like toluene or hexane.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are the substituted boron compounds, where the difluoro groups are replaced by the nucleophiles.
Coordination Reactions: The products are coordination complexes with varying properties depending on the ligands used.
Hydrolysis: The primary products are boric acid derivatives and the corresponding organic fragments.
Aplicaciones Científicas De Investigación
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and coordination complexes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron involves its ability to coordinate with various ligands and form stable complexes. The boron atom in the compound can interact with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or substrates it interacts with.
Comparación Con Compuestos Similares
Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can be compared with other boron-containing compounds, such as:
Difluoroboron dipyrromethene (BODIPY): Known for its fluorescent properties and used in imaging and sensing applications.
Boronic acids: Widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Boranes: Used as reducing agents and in hydroboration reactions.
The uniqueness of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron lies in its specific structure and the presence of the 3-oxo-N-phenylbutyramidato ligand, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
15387-98-1 |
|---|---|
Fórmula molecular |
C10H10BF2NO2 |
Peso molecular |
225.00 g/mol |
Nombre IUPAC |
3-difluoroboranyloxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BF2NO2/c1-8(16-11(12)13)7-10(15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
Clave InChI |
JRASYOPKEUTBOX-UHFFFAOYSA-N |
SMILES canónico |
B(OC(=CC(=O)NC1=CC=CC=C1)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
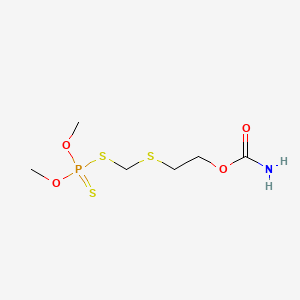
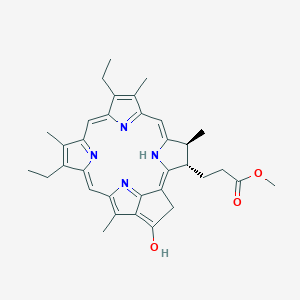
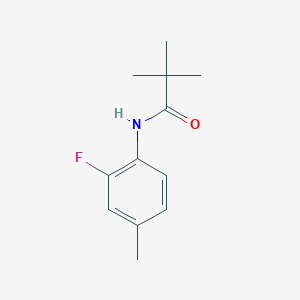
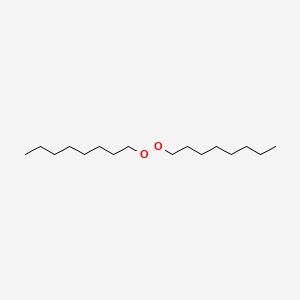
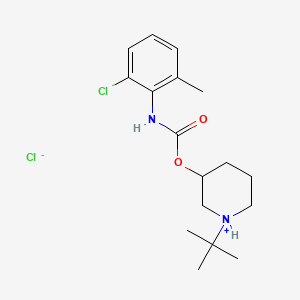
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
